LY487379

mGluR2 selectivity positive allosteric modulator GTPγS binding assay

LY487379 is a research-use-only mGluR2 positive allosteric modulator (PAM) for unambiguous target validation. - Pure allosteric mechanism: no intrinsic agonist activity; requires endogenous glutamate, enabling clean signal-to-noise in electrophysiology and behavioral assays. - >5.9-fold selectivity over mGluR3 vs. pan-group II orthosteric agonists; validated in amphetamine- and PCP-induced hyperlocomotion, PPI, ASST, and DRL72 paradigms with concurrent prefrontal microdialysis data. - Most suppliers stock ≥98% purity solid; ship at ambient or blue ice; stability ≥2 years at -20°C.

Molecular Formula C21H19F3N2O4S
Molecular Weight 452.4 g/mol
CAS No. 353231-17-1
Cat. No. B1243298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY487379
CAS353231-17-1
SynonymsLY 487379
LY-487379
LY487379
N-(4-(2-methoxyphenoxy)phenyl)-N-(2,2,2-trifluoroethylsulfonyl)pyrid-3-ylmethylamine
Molecular FormulaC21H19F3N2O4S
Molecular Weight452.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OC2=CC=C(C=C2)N(CC3=CN=CC=C3)S(=O)(=O)CC(F)(F)F
InChIInChI=1S/C21H19F3N2O4S/c1-29-19-6-2-3-7-20(19)30-18-10-8-17(9-11-18)26(14-16-5-4-12-25-13-16)31(27,28)15-21(22,23)24/h2-13H,14-15H2,1H3
InChIKeyALMACYDZFBMGOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LY487379: Selective mGluR2 PAM for Psychiatric Research


LY487379 [N-(4-(2-methoxyphenoxy)phenyl)-N-(2,2,2-trifluoroethylsulfonyl)-pyrid-3-ylmethylamine] is a selective positive allosteric modulator (PAM) of the human metabotropic glutamate receptor subtype 2 (mGluR2) [1]. It potentiates glutamate-stimulated [35S]GTPγS binding at mGluR2 with an EC50 of 1.7 μM while showing minimal activity at mGluR3 (EC50 >10 μM) . LY487379 was developed by Eli Lilly and Company as a research tool to dissect mGluR2-specific signaling pathways, and it has been extensively characterized in preclinical models of schizophrenia, cognitive flexibility, and antipsychotic activity [2].

mGluR2-selective PAM Subtype-specific potentiation without activating mGluR3, enabling attribution of effects to mGluR2 signaling.
Glutamate-dependent allosteric mechanism Pure positive allosteric modulator with no intrinsic agonism, preserving endogenous tone and reducing desensitization risk.
Acute dosing compatibility Short duration of action supports washable, within-subjects repeated-measures designs in behavioral pharmacology.

Why LY487379 Is Irreplaceable as an mGluR2 PAM


Substitution of LY487379 with alternative mGluR2-targeting compounds carries significant experimental risk due to critical pharmacological distinctions. Unlike orthosteric mGluR2/3 agonists such as LY379268 and LY354740, LY487379 exhibits no intrinsic agonist activity and functions as a pure allosteric potentiator, requiring endogenous glutamate for receptor activation [1]. Compared with other mGluR2 PAMs such as BINA (EC50 = 33.2 nM) and JNJ-46356479 (EC50 = 78 nM), LY487379 demonstrates distinct potency, selectivity profile, and behavioral pharmacology [2]. These differences manifest in divergent in vivo efficacy patterns, duration of action, and neurochemical effects—factors that directly impact experimental reproducibility and data interpretation in psychiatric research models [3].

Risk 1
Orthosteric mGluR2/3 agonists (e.g., LY379268) activate both subtypes directly; switching loses mGluR2-specific attribution and the allosteric mechanism.
Risk 2
Alternative mGluR2 PAMs (BINA, JNJ-46356479) differ in potency, duration, and neurochemical profile—pharmacodynamic outcomes may not transfer.
Risk 3
PPI reversal in amphetamine models was unique to LY487379 among tested mGluR2 modulators; sensorimotor gating endpoints may require this tool.

LY487379 Quantitative Differentiation Evidence


Subtype Selectivity vs. Orthosteric Agonists

LY487379 exhibits >5.9-fold functional selectivity for mGluR2 over mGluR3, whereas orthosteric agonists such as LY379268 and LY354740 activate both receptor subtypes non-selectively [1]. This selectivity is quantified in [35S]GTPγS binding assays where LY487379 potentiates glutamate responses at mGluR2 with EC50 = 1.7 μM but requires >10 μM for detectable activity at mGluR3 [2].

Subtype Selectivity
Head-to-head
>5.9-fold selective for mGluR2 over mGluR3
Supports mGluR2-specific pathway interpretation
GTPγS binding, recombinant human receptors
mGluR2 selectivity positive allosteric modulator GTPγS binding assay

Pure Allosteric Potentiation vs. Orthosteric Agonists

LY487379 demonstrates zero intrinsic agonist or antagonist activity at hmGluR2 when tested alone, as confirmed by three orthogonal assays: [35S]GTPγS binding, single-cell Ca2+ imaging, and electrophysiological recordings [1]. This contrasts sharply with orthosteric agonists like LY379268 and LY354740, which directly activate the receptor independently of endogenous glutamate [2]. In radioligand binding studies, LY487379 does not displace the antagonist radioligand [3H]LY341495 (IC50 > 100,000 nM) [3].

Allosteric Mechanism
Head-to-head
No intrinsic agonist activity; IC50 >100,000 nM vs [3H]LY341495
Preserves endogenous glutamate signaling patterns
Three orthogonal assays confirm pure PAM profile
allosteric modulation functional selectivity GTPγS binding

Unique Reversal of Prepulse Inhibition Deficit

In a direct comparative study, LY487379 (10 mg/kg) reversed amphetamine-induced disruption of prepulse inhibition (PPI) of the acoustic startle reflex, whereas the orthosteric mGluR2/3 agonist LY379268 failed to produce this effect at comparable doses [1]. Both compounds reduced PCP- and amphetamine-induced hyperlocomotor activity, but the PPI reversal effect was unique to LY487379. The PPI effects of LY487379 were blocked by the mGluR2/3 antagonist LY341495, confirming mechanism specificity [2].

PPI Disruption Reversal
Head-to-head
LY487379 reversed amphetamine-induced PPI deficit; LY379268 did not
Supports sensorimotor gating model context
C57BL6/J mice, acoustic startle reflex
prepulse inhibition schizophrenia model amphetamine-induced disruption

Comparative Potency Among mGluR2 PAMs

Among mGluR2-selective PAMs, LY487379 exhibits an EC50 of 1.7 μM (1700 nM) in [35S]GTPγS binding assays [1]. Alternative mGluR2 PAMs demonstrate substantially higher apparent potency: BINA shows EC50 = 33.2 nM in CHO cells expressing human mGluR2 [2], while JNJ-46356479 shows EC50 = 78 nM with Emax = 256% . BINA, LY487379, and JNJ-40068782 all produce saturable increases in L-glutamate affinity, but LY487379's lower potency may offer advantages for studies requiring graded receptor modulation without maximal activation.

PAM Potency Ranking
Cross-study comparable
EC50 1.7 µM (LY487379) vs BINA 33.2 nM, JNJ-46356479 78 nM
Lower apparent potency may support graded modulation studies
Ranking based on GTPγS binding; assay conditions vary
mGluR2 PAM EC50 comparison positive allosteric modulator potency

Duration of Action vs. Orthosteric Agonist

In mouse behavioral studies, LY487379 exhibited a short duration of action compared with the orthosteric mGluR2/3 agonist LY379268 [1]. While both compounds produced similar dose-dependent reductions in PCP- and amphetamine-induced hyperlocomotor activity, LY487379's effects were more transient. This shorter duration correlates with pharmacokinetic studies confirming independent blood-brain barrier transport without accumulation [2].

Duration of Action
Head-to-head
Shorter duration vs orthosteric agonist LY379268 in behavioral assays
Supports acute, washable dosing paradigms
Mouse hyperlocomotion models; full time-course not reported
duration of action pharmacokinetics behavioral pharmacology

Cognitive Flexibility & Neurochemical Profile

LY487379 (30 mg/kg) significantly reduced trials to criterion during the extradimensional shift phase of the attentional set-shifting task (ASST) in rats, and under a DRL72 schedule decreased response rate while increasing reinforcers obtained [1]. Microdialysis studies revealed that LY487379 significantly enhanced extracellular norepinephrine and serotonin levels in the medial prefrontal cortex, without affecting dopamine or glutamate [2]. While class-level effects of mGluR2 PAMs on cognition have been reported, this specific neurochemical signature has been documented for LY487379.

Neurochemical Profile
Class-level
↑ NE and 5-HT in medial prefrontal cortex; no change in DA or glutamate
Supports monoaminergic contribution to cognitive flexibility
Rat microdialysis, 30 mg/kg; LY487379-specific signature
cognitive flexibility attentional set-shifting prefrontal cortex

Recommended Research Applications for LY487379


mGluR2 Subtype-Specific Target Validation

Researchers requiring unambiguous attribution of behavioral or neurochemical effects to mGluR2 (rather than combined mGluR2/3) should select LY487379 over orthosteric agonists such as LY379268 or LY354740. The >5.9-fold selectivity for mGluR2 over mGluR3 enables definitive target validation studies in schizophrenia models, including amphetamine- and PCP-induced hyperlocomotion assays. The pure allosteric mechanism ensures that observed effects reflect potentiation of endogenous glutamatergic tone rather than direct receptor activation [1].

Sensorimotor Gating & PPI Studies

For investigations of sensorimotor gating deficits and antipsychotic-like activity, LY487379 is the preferred mGluR2 modulator due to its demonstrated ability to reverse amphetamine-induced PPI disruption—an effect not observed with the orthosteric agonist LY379268. This application is particularly relevant for translational schizophrenia research utilizing PPI as a cross-species biomarker [1].

Cognitive Flexibility & Prefrontal Neurochemistry

Studies examining cognitive flexibility (attentional set-shifting, impulsive-like responding) and prefrontal cortical monoamine modulation should prioritize LY487379, which has been explicitly validated in ASST and DRL72 paradigms with concurrent microdialysis confirmation of increased norepinephrine and serotonin levels in the medial prefrontal cortex. This combination of behavioral and neurochemical characterization is not uniformly established across all mGluR2 PAMs [1].

Acute Dosing & Short Duration of Action

Experimental designs requiring acute, washable effects—such as within-subjects repeated-measures behavioral pharmacology, microdialysis time-course studies, or drug discrimination assays—benefit from LY487379's documented short duration of action relative to longer-acting orthosteric agonists like LY379268. This property minimizes carryover effects and enables cleaner interpretation of time-dependent pharmacological interventions [1].

Application
Selection Property
Validation Focus
mGluR2 target engagement studies
mGluR2-selective allosteric modulation
Subtype-specific pathway interpretation
Sensorimotor gating models
Reversal of amphetamine-induced PPI disruption
mGluR2-dependent gating endpoint
Cognitive flexibility assays
ASST and DRL-72 task performance
Prefrontal monoamine release monitoring
Acute behavioral pharmacology
Short duration of action
Within-subjects washout reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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